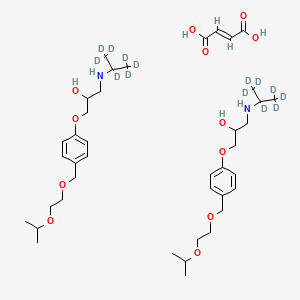
4-Bromo-2-fluoro-3-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6BrFOS. It is a derivative of benzaldehyde, featuring bromine, fluorine, and a methylthio group as substituents. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-(methylthio)benzaldehyde typically involves the introduction of bromine, fluorine, and a methylthio group onto a benzaldehyde core. One common method is through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reduction and cross-coupling techniques, optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-2-fluoro-3-(methylthio)benzoic acid.
Reduction: Formation of 4-Bromo-2-fluoro-3-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the methylthio group.
4-Bromo-3-fluoro-2-(methylthio)benzaldehyde: Similar structure with different positions of substituents
Uniqueness
4-Bromo-2-fluoro-3-(methylthio)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H6BrFOS |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
4-bromo-2-fluoro-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6BrFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 |
InChI Key |
HSQYJIHOMDPBBK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)


![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)

![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)

